

D-Gluco-2-heptulose CAS number 5349-37-1 information

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Compound of Interest

Compound Name: D-Gluco-2-heptulose

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D-Gluco-2-heptulose: An In-Depth Technical Guide

CAS Number: 5349-37-1

Molecular Formula: C₇H₁₄O₇

Molecular Weight: 210.18 g/mol [\[1\]](#)

This technical guide provides a comprehensive overview of the available scientific and technical information regarding **D-Gluco-2-heptulose**, a seven-carbon monosaccharide. This document is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, and exploring the limitedly documented biological context and analytical methodologies.

Physicochemical Properties

D-Gluco-2-heptulose, also known as D-glucoheptulose, is a ketoheptose. Its structure and basic properties have been characterized, although extensive experimental data remains limited in publicly accessible literature. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Source
CAS Number	5349-37-1	[1]
Molecular Formula	C ₇ H ₁₄ O ₇	[1]
Molecular Weight	210.18 g/mol	[1]
IUPAC Name	(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one	[1]
Synonyms	D-glucoheptulose, D-gluco-2-heptulose	[1]
Predicted Melting Point	144 °C	
Predicted Boiling Point	628.0±55.0 °C	
Predicted Density	1.645±0.06 g/cm ³	
Predicted pKa	11.86±0.20	

Table 1: Physicochemical Properties of **D-Gluco-2-heptulose**. Predicted values are based on computational models and may not reflect experimental values.

Synthesis of D-Gluco-2-heptulose

Detailed, peer-reviewed experimental protocols for the specific synthesis of **D-Gluco-2-heptulose** are not readily available in the scientific literature. However, general methodologies for the synthesis of heptoses from hexoses, such as the Kiliani-Fischer synthesis, provide a theoretical framework.

One patented method describes a process for producing L-glucose or D-gulose from D-glucose, which involves the formation of a heptose intermediate through the Kiliani reaction[2]. This reaction extends the carbon chain of an aldose by one carbon atom. While not a direct protocol for **D-Gluco-2-heptulose**, it suggests a plausible synthetic strategy starting from D-glucose.

Conceptual Experimental Workflow: Kiliani Synthesis of a Heptose from D-Glucose

The following diagram illustrates the conceptual workflow for the chain elongation of D-glucose to a heptose via the Kiliani synthesis. This is a generalized representation and would require significant optimization and characterization to yield **D-Gluco-2-heptulose** specifically.

Figure 1: Conceptual workflow of the Kiliani synthesis for heptose production from D-glucose. This diagram outlines the general chemical transformations involved in elongating the carbon chain of D-glucose.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the specific biological activities, metabolic fate, and involvement in signaling pathways of **D-Gluco-2-heptulose**.

Studies on other heptoses offer some context. For instance, D-mannoheptulose has been investigated for its effects on glucose metabolism and insulin secretion, where it acts as an inhibitor of hexokinase[3][4]. Another study explored the impact of D-mannoheptose and D-glycero-D-gulo-heptose on these processes[3]. These findings suggest that seven-carbon sugars can interact with key metabolic enzymes, but direct evidence for **D-Gluco-2-heptulose** is absent.

Due to the absence of documented involvement of **D-Gluco-2-heptulose** in any specific signaling pathway, a corresponding diagram cannot be provided at this time. Further research is required to elucidate its potential physiological roles.

Analytical Methods

Validated and published analytical methods specifically for the quantification and characterization of **D-Gluco-2-heptulose** are not available in the current body of scientific literature. However, general analytical techniques for monosaccharides can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation and quantification of carbohydrates. A hydrophilic interaction liquid chromatography (HILIC) column coupled with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector would be a suitable starting point for developing an analytical method for **D-Gluco-2-heptulose**.

Conceptual HPLC Method Parameters:

- Column: HILIC column (e.g., Amide, Amino, or bare silica)
- Mobile Phase: Acetonitrile and water gradient
- Detector: ELSD or RI
- Standard: A purified and characterized standard of **D-Gluco-2-heptulose** would be required for method development and validation.

Enzymatic Assays

Commercially available enzymatic assay kits are typically specific for more common sugars like D-glucose and D-fructose. The development of a specific enzymatic assay for **D-Gluco-2-heptulose** would necessitate the discovery and isolation of an enzyme that specifically recognizes and metabolizes this heptose. Currently, no such enzyme has been described in the literature.

Conclusion and Future Directions

D-Gluco-2-heptulose (CAS 5349-37-1) remains a poorly characterized monosaccharide. While its basic physicochemical properties can be predicted, detailed experimental data on its synthesis, biological activity, and analytical determination are conspicuously absent from the public domain. The potential for heptoses to modulate metabolic pathways, as suggested by studies on related compounds, underscores the need for further investigation into the physiological roles of **D-Gluco-2-heptulose**. Future research should focus on developing robust synthetic protocols, exploring its biological effects in various in vitro and in vivo models, and establishing validated analytical methods for its accurate quantification. Such studies will be crucial in unlocking the potential of this rare sugar for applications in research and drug development.

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